molecular formula C18H18N4O4S2 B12172123 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone

Cat. No.: B12172123
M. Wt: 418.5 g/mol
InChI Key: HFLJQVARUYQRKM-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiadiazole moiety linked to a piperazine ring, which is further connected to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of Benzothiadiazole Sulfonyl Chloride: The initial step involves the synthesis of benzothiadiazole sulfonyl chloride from benzothiadiazole through chlorosulfonation.

    Reaction with Piperazine: The benzothiadiazole sulfonyl chloride is then reacted with piperazine to form the intermediate compound.

    Coupling with Methoxyphenyl Methanone: Finally, the intermediate is coupled with 4-methoxyphenyl methanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the methanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the benzothiadiazole moiety is particularly significant due to its known biological activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring provides additional binding sites, enhancing the compound’s affinity for its targets. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups. The presence of the methoxyphenyl group distinguishes it from other similar compounds, potentially offering different electronic properties and biological activities.

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H18N4O4S2/c1-26-14-7-5-13(6-8-14)18(23)21-9-11-22(12-10-21)28(24,25)16-4-2-3-15-17(16)20-27-19-15/h2-8H,9-12H2,1H3

InChI Key

HFLJQVARUYQRKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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